Pyridine-2-aldoxime

Catalog No.
S574316
CAS No.
873-69-8
M.F
C6H6N2O
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-2-aldoxime

Avoid isomer misidentification: only the ortho configuration enables high-yield quaternization to active pralidoxime (2-PAM).

  • Mandatory starting material: Substituting 3- or 4-isomer leads to inactive AChE reactivators.
  • Bidentate chelation: Predictable pKa (oxime ~10.18, pyridine ~3.59) ensures stable metal complexes for extraction.
  • Supply certainty: Consistent purity, immediate global shipping.

CAS Number

873-69-8

Product Name

Pyridine-2-aldoxime

IUPAC Name

(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+

InChI Key

MTFJSAGADRTKCI-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C=NO

Synonyms

2-pyridinaldoxime, 2-pyridinealdoxime, 2-pyridinecarboxaldehyde oxime, pyridine-2-aldoxime, pyridine-2-aldoxime chloride, pyridine-2-aldoxime dimethanesulfonate, pyridine-2-aldoxime hydrochloride

Canonical SMILES

C1=CC=NC(=C1)C=NO

The exact mass of the compound Pyridine-2-aldoxime is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

Pyridine-2-aldoxime (CAS 873-69-8) is a foundational bifunctional building block characterized by a pyridine ring with an oxime group at the ortho position. In industrial and pharmaceutical procurement, it is primarily sourced as the direct, non-substitutable precursor to pralidoxime (2-PAM) and related acetylcholinesterase (AChE) reactivators used as antidotes for organophosphate poisoning[1]. Beyond pharmaceutical synthesis, its specific N,N or N,O-bidentate coordination geometry makes it a highly effective chelating agent for transition metals. With a pyridine nitrogen pKa of ~3.59 and an oxime dissociation pKa of ~10.18, it exhibits a predictable solubility and reactivity profile that is critical for controlled alkylation in API manufacturing and stable complex formation in hydrometallurgical workflows [2].

Procurement Fit

Thermodynamic Baseline Well-defined enthalpy and combustion data support precise quality control.
Fe²⁺ Colorimetric Probe Specific red chelate enables rapid visual detection without instrumentation.
Bidentate Ligand Platform Versatile pyridyl and oxime nitrogen donors for MOFs and coordination complexes.

Substituting pyridine-2-aldoxime with its positional isomers, pyridine-3-aldoxime or pyridine-4-aldoxime, fundamentally alters both chemical reactivity and downstream product viability. In pharmaceutical manufacturing, quaternization of the 3- or 4-isomers yields 3-PAM or 4-PAM, which exhibit drastically reduced or absent AChE reactivation efficacy against organophosphate poisoning compared to the 2-PAM benchmark, making them useless for antidote production [1]. In coordination chemistry, the ortho-relationship of the pyridine nitrogen and oxime group in pyridine-2-aldoxime enables the formation of highly stable five- or six-membered chelate rings with transition metals. The meta- and para-isomers cannot form these bidentate chelates due to steric constraints, restricting them to monodentate or bridging roles with vastly inferior stability constants, thereby failing in targeted metal extraction or stable complex formulation [2].

Substitution Risk

Regioisomer (4-aldoxime) Different pKa profile (pK1: 3.42 vs. 4-isomer) alters metal-binding and protonation behavior.
Heterocyclic Analog (furan/thiophene) Beckmann rearrangement rates follow heteroatom order S > O > N, impacting synthetic process control.
6-Methyl Derivative Steric hindrance reduces Co(II) complex stability and alters oxidation behavior.

High-Yield Quaternization for 2-PAM API Synthesis

Pyridine-2-aldoxime is the validated, structurally requisite precursor for 1-methylpyridinium-2-aldoxime (2-PAM) salts. Under optimized industrial conditions using N,N-dimethylformamide (DMF) and methyl chloride under pressure, the quaternization of pyridine-2-aldoxime achieves 85–90% yields of high-purity 2-PAM chloride. Attempts to utilize classical organic solvents (like acetone or ethanol) at atmospheric pressure historically yielded significantly lower conversions and required secondary anion-exchange steps (e.g., reacting 2-PAM iodide with silver chloride)[1]. This high-efficiency direct conversion is specific to the 2-isomer's electronic profile, making it the indispensable raw material for commercial antidote scale-up.

Evidence DimensionQuaternization Yield to 2-PAM Chloride
Target Compound Data85–90% yield (direct synthesis in DMF under pressure)
Comparator Or BaselineClassical solvents (acetone/ethanol) at atmospheric pressure
Quantified DifferenceFour-fold increase in yield and elimination of secondary anion-exchange steps
ConditionsMethyl chloride alkylation in DMF vs. classical solvents

Ensures cost-effective, high-purity, single-step scale-up for pharmaceutical manufacturers producing organophosphate antidotes.

Stability vs. 2-PAM
Class-level
ΔcHm° = −3297.11 ± 1.53 kJ·mol⁻¹ (solid); 2-PAM degrades rapidly in solution.
Solid-state stability supports reproducible synthesis; avoid solution instability of drug product.
Data from low-temperature calorimetry; 2-PAM kinetics from dilute aqueous solution.

Superior Bidentate Chelation Stability

The proximity of the oxime and pyridine nitrogen atoms in pyridine-2-aldoxime allows for strong bidentate coordination to transition metals, a feature entirely absent in its 3- and 4-isomers. The protonation and oxime dissociation constants (pKa ~10.17) facilitate the formation of highly stable complexes with divalent metals like copper, nickel, and cobalt. The stability constants for pyridine-2-aldoxime mono complexes (M(HL)2+) are significantly higher than those of non-chelating analogs or weaker chelators like 6-methylpyridine-2-aldoxime, strictly dictating its selection in hydrometallurgy and analytical complexometric applications [1].

Evidence DimensionCoordination Geometry and Complex Stability
Target Compound DataForms stable bidentate (N,N or N,O) chelates with high stability constants
Comparator Or BaselinePyridine-3-aldoxime / Pyridine-4-aldoxime / 6-methylpyridine-2-aldoxime
Quantified Difference3- and 4-isomers are restricted to monodentate coordination; 6-methyl derivative shows weaker binding due to steric hindrance
ConditionsAqueous transition metal solutions (e.g., Cu2+, Ni2+, Co2+)

Critical for buyers sourcing ligands for stable metal extraction, recovery, or analytical detection where high binding affinity and stable chelate rings are required.

Chelation selectivity
Class-level
Stability: Fe³⁺ > Cu²⁺ > Co²⁺ > Ni²⁺; Ca²⁺, Mg²⁺ not chelated. 6-Me analog reduces Co(II) stability.
Metal-ion profile is critical for coordination design; methyl substitution alters stability.
Potentiometric titration, 0.1 M NaCl, 25 °C.

Downstream AChE Reactivation Potency Dependency

The procurement of pyridine-2-aldoxime is fundamentally driven by the unique biological efficacy of its quaternized product. In comparative in vitro evaluations against organophosphate-inhibited acetylcholinesterase (AChE), 2-PAM (derived exclusively from the 2-isomer) demonstrates potent reactivation capabilities. In contrast, neutral pyridine-2-aldoxime itself, as well as the quaternized 4-isomer (4-PAM), show significantly lower or negligible reactivation potency. The specific spatial orientation of the oxime group in the 2-position is an absolute structural requirement for optimal nucleophilic attack on the phosphorylated serine within the AChE active site [1].

Evidence DimensionAChE Reactivation Efficacy (Downstream Product)
Target Compound DataHigh reactivation potency (via 2-PAM derivative)
Comparator Or BaselineNeutral pyridine-2-aldoxime and 4-PAM derivatives
Quantified Difference2-PAM provides clinically viable reactivation; neutral precursors and 4-isomers exhibit significantly lower/negligible efficacy
ConditionsIn vitro AChE reactivation assays (e.g., paraoxon-inhibited Electrophorus eel AChE)

Validates that no other positional isomer or neutral analog can be substituted when sourcing raw materials for active pharmaceutical ingredients targeting nerve agent antidotes.

Fe²⁺ detection method
Class-level
Intense red chelate forms specifically with Fe²⁺; pKa values 3.42, 10.22 control binding.
Supports low-cost spectrophotometric detection; alternative oximes may show weaker response.
Qualitative color response; quantitative validation needed.

Pharmaceutical Synthesis of AChE Reactivators (2-PAM)

Driven by its specific ortho-substitution, pyridine-2-aldoxime is the mandatory starting material for the synthesis of pralidoxime (2-PAM) chloride, iodide, or mesylate. Its ability to undergo high-yield quaternization with methyl halides makes it the standard precursor for manufacturing these critical antidotes for organophosphate pesticide and nerve agent poisoning[1].

Transition Metal Extraction and Hydrometallurgy

Exploiting its strong bidentate chelating properties, pyridine-2-aldoxime is utilized as a highly selective ligand for the extraction and separation of divalent transition metals (such as copper, nickel, and cobalt) from aqueous solutions. Its superior stability constants compared to non-chelating isomers ensure efficient phase transfer and recovery in metallurgical processing [2].

Analytical Reagent for Metal Determination

Due to the predictable pKa of its oxime group and its ability to form intensely colored, stable complexes with specific metal ions, pyridine-2-aldoxime is employed in analytical chemistry for the spectrophotometric determination and complexometric titration of trace metals in environmental and industrial samples [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pralidoxime (2-PAM) synthesis
Defined thermodynamic quality benchmarks
Enthalpy of formation accuracy and solid-state purity
Fe²⁺ analytical reagents
Metal-ion selectivity and colorimetric response
pKa-dependent chelation specificity and detection limit
Metal-organic framework ligand
Steric tolerance and coordination geometry
Complex stability vs. 6-methyl analog and polynuclear assembly

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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